4-Hydrazino-4-pyridin-4-YL-butylamine

Description

Contextual Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a heterocyclic organic compound, and its derivatives are fundamental building blocks in a vast array of chemical research fields. nih.govmdpi.com The pyridine ring is a common feature in many biologically active compounds and approved pharmaceutical drugs. nih.gov Its presence can influence a molecule's solubility, basicity, and ability to participate in hydrogen bonding, all of which are critical factors in drug design and materials science. mdpi.com

Pyridine derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, making these compounds valuable as ligands in catalysis and materials science. nih.gov The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the properties of pyridine-containing molecules for specific applications. nih.gov

Table 1: Examples of Bioactive Pyridine Derivatives

| Compound | Therapeutic Application |

|---|---|

| Isoniazid (B1672263) | Antitubercular |

| Nicotinamide (Vitamin B3) | Treatment of pellagra |

| Nifedipine | Calcium channel blocker for hypertension |

Structural Features and Chemical Modularity of the Hydrazino-Pyridinyl-butylamine Scaffold

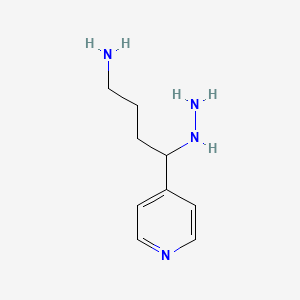

The 4-hydrazino-4-pyridin-4-YL-butylamine scaffold is characterized by the strategic placement of three key functional groups: a pyridine ring, a hydrazine (B178648) moiety, and a butylamine (B146782) tail. This combination imparts a high degree of chemical modularity, allowing for systematic modifications to explore structure-activity relationships.

The pyridine ring serves as an aromatic core and a key site for interaction. Its nitrogen atom can be protonated or coordinated to metals. The substitution pattern on the pyridine ring can be altered to modulate the electronic properties and steric profile of the molecule.

The hydrazine group (-NHNH2) is a versatile functional group known for its nucleophilicity and its ability to form hydrazones through condensation with aldehydes and ketones. researchgate.net Hydrazones are a class of compounds with a wide range of biological activities. nih.govresearchgate.net The presence of the hydrazine moiety in the scaffold opens up possibilities for creating libraries of derivatives through reactions with various carbonyl compounds.

The butylamine chain provides flexibility and a primary amine group. The length of the alkyl chain can be varied to alter the molecule's lipophilicity and spatial orientation. The terminal amine group is a key site for further functionalization, such as acylation, alkylation, or salt formation.

Table 2: Key Structural Features and Potential Modifications

| Structural Component | Key Features | Potential for Modification |

|---|---|---|

| Pyridine Ring | Aromatic, basic nitrogen, site for π-stacking | Substitution on the ring to alter electronics and sterics |

| Hydrazine Moiety | Nucleophilic, forms hydrazones | Condensation with various aldehydes and ketones |

Overview of Research Trajectories for the Compound

Given the absence of direct research on this compound, potential research trajectories can be inferred from studies on analogous structures. The combination of a pyridine ring and a hydrazine group is a common motif in medicinal chemistry research.

One significant area of investigation is the synthesis and biological evaluation of pyridyl-hydrazone derivatives . These compounds are often explored as inhibitors of various enzymes, such as monoamine oxidase (MAO), which are targets for the treatment of neurological disorders. nih.gov The modular nature of their synthesis allows for the creation of diverse libraries of compounds for screening.

Furthermore, the ability of the pyridine and hydrazine moieties to act as ligands for metal ions suggests potential applications in the field of coordination chemistry and materials science . The formation of metal complexes with specific geometric and electronic properties could be explored for catalysis, sensing, or the development of novel materials.

Research could also focus on the development of synthetic methodologies to access the this compound scaffold and its derivatives efficiently. Exploring different synthetic routes would be a crucial first step in enabling further investigation of this compound's properties and potential applications. The synthesis of related structures, such as 4-hydrazino-pyridine-3-sulfonamides, has been reported in the literature, providing a potential starting point for synthetic efforts. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-hydrazinyl-4-pyridin-4-ylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c10-5-1-2-9(13-11)8-3-6-12-7-4-8/h3-4,6-7,9,13H,1-2,5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLBSRFTPJVPAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CCCN)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587664 | |

| Record name | 4-Hydrazinyl-4-(pyridin-4-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904814-11-5 | |

| Record name | 4-Hydrazinyl-4-(pyridin-4-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Strategies

Established Synthetic Routes to 4-Hydrazino-4-pyridin-4-YL-butylamine

Condensation Reactions with 4-Pyridinecarboxaldehyde Precursors

A plausible and straightforward approach to the synthesis of related structures involves the condensation of a pyridine (B92270) aldehyde or ketone with a hydrazine (B178648) derivative. In this context, a potential precursor to the target molecule could be a ketone, which would then react with hydrazine.

The initial step would likely involve the formation of a hydrazone through the reaction of a suitable pyridine-containing ketone with hydrazine hydrate (B1144303). This reaction is a classic method for forming a C=N-NH2 linkage. The subsequent reduction of the hydrazone and other functional groups in the molecule would be necessary to yield the final product.

Table 1: Hypothetical Condensation Reaction Parameters

| Reactants | Reagents/Catalysts | Solvent | Conditions | Intermediate |

| 4-(3-oxobutyl)picolinonitrile, Hydrazine hydrate | Acetic acid (catalytic) | Ethanol (B145695) | Reflux | Hydrazone derivative |

This table represents a hypothetical reaction based on common chemical transformations.

Hydrazine Coupling Approaches

Direct coupling of hydrazine with a suitable pyridine precursor is a common strategy. This often involves the reaction of a halopyridine with hydrazine hydrate. For the target molecule, this would likely be part of a multi-step synthesis where the pyridine ring is already substituted with the butylamine (B146782) side chain, or a precursor to it.

Nucleophilic Substitution Reactions in Pyridine Chemistry

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in pyridine chemistry. The pyridine ring is electron-deficient, which facilitates the attack of nucleophiles, particularly at the 2- and 4-positions, especially when a good leaving group such as a halogen is present.

A potential route to a precursor of this compound could involve the displacement of a halide at the 4-position of a substituted pyridine ring by hydrazine. The reactivity of halopyridines towards nucleophilic substitution generally follows the order 4-halo > 2-halo > 3-halo. The reaction is typically carried out by heating the halopyridine with an excess of hydrazine hydrate.

Advanced Synthetic Approaches and Innovations

More contemporary synthetic methods offer greater efficiency, milder reaction conditions, and broader substrate scope. These advanced approaches could be instrumental in the synthesis of complex molecules like this compound.

Multi-Step Synthesis Pathways

Given the structure of the target compound, a multi-step synthesis is the most probable approach. A hypothetical multi-step synthesis could commence with a commercially available pyridine derivative, such as 4-acetylpyridine (B144475).

A plausible sequence could be:

Condensation: Reaction of 4-acetylpyridine with a protected hydrazine to form a protected hydrazone.

Side-chain Elaboration: Introduction of the remaining part of the butylamine side chain via reactions such as the Mannich reaction or Michael addition, followed by reduction.

Reduction and Deprotection: Reduction of the hydrazone to a hydrazine and reduction of any other necessary functional groups, followed by the removal of protecting groups to yield the final product.

Catalytic Synthesis Methods (e.g., Buchwald-Hartwig Amination, Reductive Amination)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and has been successfully applied to the synthesis of aryl hydrazines from aryl halides and hydrazine. wikipedia.org A potential application in the synthesis of the target molecule could involve the coupling of a 4-halopyridine derivative, already possessing the butylamine side chain (or a precursor), with a protected hydrazine. This would offer a milder alternative to traditional nucleophilic aromatic substitution. wikipedia.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination in Pyridine Systems

| Substrate | Amine/Hydrazine | Catalyst | Ligand | Base | Solvent |

| 4-Bromopyridine derivative | Protected Hydrazine | Pd(OAc)2 or Pd2(dba)3 | XPhos, RuPhos, or other biaryl phosphines | NaOtBu, K3PO4, or Cs2CO3 | Toluene or Dioxane |

This table represents typical conditions for this type of reaction and would require optimization for the specific substrate.

Reductive Amination: Reductive amination is a highly versatile method for the synthesis of amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. This reaction can also be extended to the use of hydrazine to form hydrazines. A plausible route to this compound could involve the reductive amination of a suitable pyridine-containing ketone with hydrazine. This one-pot procedure typically involves the formation of a hydrazone intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride, sodium triacetoxyborohydride, or through catalytic hydrogenation.

A nickel-catalyzed reductive amination of aldehydes and ketones using hydrazine hydrate as both the nitrogen and hydrogen source has been reported, offering a cost-effective and robust methodology for the synthesis of primary amines, which could potentially be adapted for hydrazine synthesis.

In-Depth Analysis of Synthetic and Purification Methodologies for this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive review of chemical databases and scholarly articles reveals a significant gap in the scientific literature concerning the synthesis, optimization of reaction conditions, and purification techniques specifically for the compound this compound. Despite extensive searches, no specific methodologies or research findings directly pertaining to this molecule could be located. Therefore, the detailed exploration of its synthetic strategies as requested cannot be fulfilled at this time.

The inquiry sought to elaborate on the synthetic methodologies, with a particular focus on the optimization of reaction conditions and the purification and isolation techniques for obtaining research-grade this compound. The intended structure of this exploration was to include detailed discussions on temperature and solvent effects, catalyst selection and loading, as well as chromatographic and recrystallization procedures.

While general principles of organic synthesis can provide a hypothetical framework for the preparation of such a molecule—likely involving the nucleophilic substitution of a suitable leaving group on a pyridine ring with a hydrazine derivative or the construction of the butylamine side chain on a pre-formed hydrazinopyridine core—no concrete experimental data, procedural details, or characterization data for this compound have been published.

The absence of specific literature prevents a scientifically rigorous and accurate discussion on the optimization of its synthesis. Key parameters such as optimal temperature, solvent polarity, and the potential need for catalytic activation are all variables that require empirical determination. Similarly, without access to the compound's physical and chemical properties, a detailed account of its purification via chromatographic methods (such as column chromatography or HPLC) or recrystallization is purely speculative.

Researchers interested in this specific molecule would need to undertake foundational research to establish a viable synthetic route, optimize the reaction conditions for yield and selectivity, and develop effective purification protocols. Such work would represent a novel contribution to the field of heterocyclic chemistry.

Given the strict adherence to scientifically accurate and verifiable information, and the current void in the literature regarding this compound, it is not possible to generate the requested detailed article.

Reaction Mechanisms and Chemical Transformations

Reactivity of the Hydrazino Functional Group

The hydrazino (-NHNH2) group is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This feature makes it a potent nucleophile and a participant in a variety of redox and condensation reactions.

The hydrazino group is a strong nucleophile due to the alpha effect, where the adjacent nitrogen's lone pair enhances the nucleophilicity of the other. chemtube3d.com It readily participates in nucleophilic substitution reactions with a range of electrophilic compounds. For instance, hydrazines react with alkyl halides, where the terminal nitrogen atom attacks the electrophilic carbon, displacing the halide and forming a new C-N bond. jove.com This process is a key step in reactions like the Gabriel synthesis for preparing primary amines. jove.comlibretexts.org

Studies on the kinetics of reactions between hydrazines and various electrophiles have been conducted to quantify their nucleophilicity. acs.orgresearchgate.net These studies often determine second-order rate constants to establish nucleophilicity parameters. acs.org The reactivity of hydrazines in nucleophilic aromatic substitution has also been demonstrated, for example, in reactions with 2,4-dinitrobenzene derivatives. ccsenet.orgresearchgate.net In these reactions, the hydrazine (B178648) attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group. ccsenet.orgresearchgate.net The rate-determining step in such reactions can be either the formation of an intermediate complex or the departure of the leaving group, depending on the specific substrate and solvent conditions. ccsenet.orgresearchgate.net

The hydrazino group is susceptible to oxidation by various reagents, leading to a range of products depending on the oxidant and reaction conditions. Oxidation with mild oxidizing agents like lead tetra-acetate can proceed in a stepwise manner. rsc.org For aldehyde NN-disubstituted hydrazones, this can involve an initial carbon-nitrogen bond cleavage to yield an aldehyde and a monohydrazone, with the latter being further oxidized to a diacylhydrazine. rsc.org

The air oxidation of hydrazine in aqueous solutions is often slow but can be significantly accelerated by catalysts such as metal ions (e.g., copper, iron) or high-surface-area materials like kaolinites. dtic.milnih.govnih.gov The primary products of this reaction are typically dinitrogen gas and water. dtic.milnih.gov The reaction rate can be influenced by factors such as pH, with the maximum rate observed between pH 8 and 9. dtic.mil In biological or chemical systems, one-electron oxidation of hydrazines can occur, generating reactive hydralazyl radical species that can further react with molecular oxygen. nih.gov

| Oxidizing Agent | Substrate Type | Typical Products | Key Findings |

| Lead Tetra-acetate | Arenecarbaldehyde NN-disubstituted hydrazones | Aldehyde, Arenecarbaldehyde monohydrazone, Diacylhydrazine | Oxidation proceeds in two steps: C-N bond cleavage followed by further oxidation. rsc.org |

| Molecular Oxygen (Air) | Hydrazine (aqueous) | Dinitrogen (N₂), Water (H₂O) | Reaction is slow but catalyzed by metal ions (Cu²⁺) and certain minerals; rate is pH-dependent. dtic.milnih.gov |

| Metal Ions (Cu²⁺, Fe³⁺) | Hydrazine Derivatives | Hydrazyl radicals, Reactive Oxygen Species | Proceeds via one-electron oxidation, forming reactive intermediates. nih.gov |

The N-N single bond in the hydrazino group can be cleaved through reductive processes to yield amines. This transformation is a significant method in organic synthesis for the preparation of amines from hydrazine derivatives. rsc.org A notable method for this reductive cleavage involves the use of aqueous titanium(III) trichloride. rsc.org This reagent is effective under a wide range of pH conditions, from acidic to basic, and successfully converts hydrazines into their corresponding amines in good yields. rsc.org An important advantage of this method is its compatibility with various other functional groups that might be present in the molecule, such as carbon-carbon double bonds, benzyl-nitrogen bonds, and acyl groups, which remain unaffected during the reaction. rsc.org

One of the most characteristic reactions of the hydrazino group is its condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. chemtube3d.comwikipedia.orgnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (C=N-NH₂). nih.govfiveable.me

Hydrazones are stable and often crystalline compounds, but they also serve as versatile intermediates for further synthesis, particularly for the creation of heterocyclic rings. wikipedia.org Through various cyclization reactions, hydrazones can be converted into a wide array of heterocyclic systems. chempap.orgacs.org For example, under specific conditions, hydrazones can undergo cyclization to form pyrazoles, triazines, and other nitrogen-containing heterocycles. wikipedia.orgchempap.org The specific reaction pathway and resulting product can often be controlled by the reaction conditions, such as the pH. rsc.org For instance, the condensation of 1-amino-1-hydrazino-2,2-dinitroethylene with diones can lead to six-membered rings in the presence of a base or five-membered rings in the presence of an acid. rsc.org Hydrazones are also key intermediates in named reactions like the Wolff-Kishner reduction, where the hydrazone is converted to an alkane. wikipedia.orgfiveable.me

| Reactant Type | Intermediate | Product Type | Reaction Name/Type |

| Aldehydes/Ketones | Hydrazone | Alkane | Wolff-Kishner Reduction wikipedia.orgfiveable.me |

| β-Keto-esters & Aryl diazonium salts | Hydrazone | Vinyl Compounds | Japp–Klingemann reaction wikipedia.org |

| Diazonium salts & Ethoxycarbonylamino-indole | Arylhydrazono-indolines | 1,2,4-triazino[5,6-b]indoles | Cyclization chempap.org |

| α-Diones / β-Diones | Hydrazone | Six-membered / Five-membered heterocycles | pH-controlled Cyclization rsc.org |

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. wikipedia.orgnumberanalytics.com Its electronic structure is similar to benzene, with six π-electrons delocalized across the ring, fulfilling the criteria for aromaticity. wikipedia.orgnumberanalytics.com However, the presence of the electronegative nitrogen atom significantly alters the ring's reactivity compared to benzene. wikipedia.orgstackexchange.com

The nitrogen atom in the pyridine ring is more electronegative than carbon, causing it to withdraw electron density from the ring carbons through an inductive effect. wikipedia.orgstackexchange.com Resonance structures also show that the nitrogen atom removes electron density, particularly from the C-2 (ortho) and C-4 (para) positions. stackexchange.comuobabylon.edu.iq This results in an uneven distribution of π-electron density, making the carbon framework of the pyridine ring electron-deficient, or π-deficient, relative to benzene. uobabylon.edu.iquoanbar.edu.iqimperial.ac.uk

This electron deficiency has major consequences for the ring's reactivity:

Electrophilic Aromatic Substitution : The ring is strongly deactivated towards electrophilic attack, similar to a nitrobenzene (B124822) ring. wikipedia.orguoanbar.edu.iq Electrophilic substitution reactions, such as nitration or halogenation, require harsh conditions and proceed much more slowly than with benzene. stackexchange.comuoanbar.edu.iq When substitution does occur, it preferentially happens at the C-3 (meta) position, which is the most electron-rich carbon in the ring. wikipedia.orguoanbar.edu.iq

Nucleophilic Aromatic Substitution : Conversely, the electron-deficient nature of the C-2 and C-4 positions makes them susceptible to attack by nucleophiles. wikipedia.orguoanbar.edu.iq Pyridine readily undergoes nucleophilic substitution, especially at these positions. wikipedia.org

Reactivity at the Nitrogen Atom : The nitrogen atom possesses a lone pair of electrons in an sp² hybridized orbital, which lies in the plane of the ring and is not part of the aromatic π-system. wikipedia.orglibretexts.org This lone pair makes pyridine basic and allows it to act as a nucleophile and a ligand. wikipedia.orguoanbar.edu.iq It readily reacts with Lewis acids, undergoes protonation to form pyridinium (B92312) salts, and can be alkylated or oxidized at the nitrogen center to form pyridine N-oxides. wikipedia.org

| Position | Relative Electron Density | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack |

| N-1 | High (lone pair) | Site of protonation/alkylation | N/A |

| C-2 (α) | Low (electron deficient) | Low | High wikipedia.orguoanbar.edu.iq |

| C-3 (β) | Relatively High | Preferred site wikipedia.orguoanbar.edu.iq | Low |

| C-4 (γ) | Low (electron deficient) | Low | High wikipedia.orguoanbar.edu.iq |

Influence of Pyridine Ring on Hydrazino Group Reactivity

The nitrogen atom of the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring system and reduced electron density at the C4 position where the hydrazino-butyl group is attached. uoanbar.edu.iq This electron-withdrawing effect is transmitted through the butyl chain to the hydrazino group. As a result, the lone pair of electrons on the nitrogen atoms of the hydrazino group are less available for donation to electrophiles, rendering the hydrazino group in 4-Hydrazino-4-pyridin-4-yl-butylamine less nucleophilic compared to a hydrazino group attached to a more electron-rich or electron-neutral moiety, such as a phenyl group in phenylhydrazine. researchgate.netwho.inttaylorandfrancis.com

The reduced nucleophilicity of the hydrazino group can impact the rates and equilibrium positions of its reactions with electrophiles. For instance, in condensation reactions with aldehydes and ketones to form hydrazones, the reaction rate may be slower compared to that of more nucleophilic hydrazines. researchgate.net This deactivating effect of the pyridine ring is a crucial consideration in designing synthetic routes and predicting the chemical behavior of this compound.

The electronic properties of the pyridine ring can be further modified by the introduction of substituents on the ring itself. Electron-donating groups would be expected to counteract the electron-withdrawing nature of the ring nitrogen, thereby increasing the nucleophilicity of the hydrazino group. Conversely, additional electron-withdrawing groups would further decrease its nucleophilicity. nih.gov

Table 1: Predicted Relative Reactivity of Hydrazino Compounds

| Compound | Electronic Effect of Aromatic Ring | Predicted Nucleophilicity of Hydrazino Group |

|---|---|---|

| This compound | Electron-withdrawing | Lower |

| Phenylhydrazine | Electron-neutral/weakly donating | Higher |

This table provides a qualitative prediction based on the electronic nature of the aromatic substituent.

Intramolecular Cyclization and Heterocycle Formation

The structure of this compound, featuring a nucleophilic hydrazino group and an amino group separated by a flexible four-carbon chain, presents the potential for intramolecular cyclization reactions to form various heterocyclic systems. A prominent possibility is the formation of a six-membered tetrahydropyridazine ring. nih.govrsc.orgrsc.org

This type of intramolecular cyclization is a common strategy in heterocyclic synthesis. researchgate.netbeilstein-journals.orgresearchgate.net In the case of this compound, the terminal amino group of the butylamine (B146782) chain could, under appropriate conditions, react with an electrophilic center generated at the hydrazino group, or vice versa.

One plausible pathway for such a cyclization would involve the initial formation of a hydrazone by reacting this compound with a suitable carbonyl compound. The subsequent intramolecular attack of the primary amine onto the imine carbon of the hydrazone, followed by cyclization and loss of a small molecule (like water), would lead to the formation of a substituted tetrahydropyridazine. The feasibility and outcome of such cyclizations are often dependent on reaction conditions, including the nature of the catalyst (acid or base), temperature, and the presence of activating groups. nih.govrsc.orgrsc.org

The formation of other heterocyclic rings, such as seven-membered rings, is also a theoretical possibility, although generally less favored than the formation of five- or six-membered rings due to entropic and enthalpic factors. The specific reaction conditions would play a critical role in directing the cyclization pathway.

Studies on Reaction Kinetics and Thermodynamics

Kinetic studies on the complex formation reactions of hydrazinopyridine with metal ions, such as iron(II) and iron(III), have shown that the process often occurs in a stepwise manner. tandfonline.comtandfonline.com A typical mechanism involves an initial, slower, concentration-dependent step corresponding to the binding of the ligand, followed by a faster, concentration-independent ring-closure step. tandfonline.comtandfonline.com The activation parameters, including activation energy (Ea) and entropy of activation (ΔS‡), can provide information about the nature of the transition state. For instance, large negative values for the entropy of activation often suggest an associative mechanism, where the transition state is more ordered than the reactants. tandfonline.com

Table 2: Representative Kinetic and Thermodynamic Data for the Reaction of Hydrazinopyridine with Iron(III)

| Parameter | Value | Reference |

|---|---|---|

| Stability Constant (log K) | 3.29 | tandfonline.comtandfonline.com |

| Activation Energy (Step 1) | 46 ± 2 kJ mol⁻¹ | tandfonline.com |

| Enthalpy of Activation (Step 1) | -110 ± 5 J K⁻¹ mol⁻¹ | tandfonline.com |

| Activation Energy (Step 2) | 21 ± 0.1 kJ mol⁻¹ | tandfonline.com |

Data is for the complexation of hydrazinopyridine with Fe(III) and serves as an illustrative example.

Thermodynamic studies on related systems can provide information on the stability of the products formed. For example, the stability constants of metal complexes give a quantitative measure of the strength of the metal-ligand interaction. tandfonline.comtandfonline.com Similarly, thermodynamic data for cyclization reactions can predict the favorability of heterocycle formation, with negative Gibbs free energy change (ΔG) indicating a spontaneous process. researchgate.net The decomposition kinetics of hydrazine-based fuels have also been a subject of extensive research, providing insights into the bond dissociation energies and reaction pathways under thermal stress. mdpi.commdpi.commaxapress.com

Stereochemical Aspects of Reactions

The presence of a chiral center at the C4 position of the butylamine chain (the carbon atom attached to both the pyridine ring and the hydrazino group) introduces stereochemical considerations into the reactions of this compound. libretexts.orgslideshare.net Reactions involving this chiral center can proceed with retention, inversion, or racemization of the stereochemistry, depending on the reaction mechanism. libretexts.org

For instance, in a nucleophilic substitution reaction at the chiral center, an S(_N)2 mechanism would lead to an inversion of configuration, while an S(_N)1 mechanism, proceeding through a planar carbocation intermediate, would result in a racemic mixture. libretexts.org

Furthermore, the chiral center can influence the stereochemical outcome of reactions occurring at other parts of the molecule through diastereoselective processes. For example, if the hydrazino group reacts with a prochiral ketone, the existing chiral center can direct the attack of the nucleophile from one face of the carbonyl group over the other, leading to the preferential formation of one diastereomer. nih.govresearchgate.netresearchgate.netacs.org The degree of diastereoselectivity would depend on the steric and electronic interactions in the transition state. mdpi.comacs.org

The synthesis of chiral hydrazine derivatives and their use in stereoselective transformations is an active area of research. nih.govresearchgate.netresearchgate.netrsc.org Chiral auxiliaries are often employed to control the stereochemistry of reactions, and in the case of this compound, the chiral center is inherent to the molecule's structure. This makes it a potentially valuable building block for the synthesis of enantiomerically enriched compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the detailed structure of a molecule by mapping the magnetic fields around atomic nuclei. For 4-Hydrazino-4-pyridin-4-yl-butylamine, both ¹H and ¹³C NMR provide critical data for identifying the arrangement of atoms within the butylamine (B146782) chain and the attached pyridine (B92270) and hydrazino groups.

Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Pyridine Protons : The 4-substituted pyridine ring exhibits a characteristic pattern. The protons ortho to the nitrogen atom (at C2 and C6) are expected to appear as a doublet in the downfield region, typically around δ 8.5-8.7 ppm, due to the deshielding effect of the electronegative nitrogen. The protons meta to the nitrogen (at C3 and C5) would also appear as a doublet, but at a slightly more upfield position, generally in the range of δ 7.2-7.4 ppm. rsc.org

Hydrazino and Amino Protons : The protons of the primary amine (-NH₂) and the hydrazino (-NHNH₂) groups are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature. The amino protons are typically found in the δ 1.0-3.0 ppm range, while the hydrazino protons can appear over a wider range.

Aliphatic Protons : The protons on the butyl chain would show complex splitting patterns. The methine proton (CH) at the C4 position, being adjacent to the pyridine ring and hydrazino group, would likely be a multiplet. The methylene (B1212753) protons (-CH₂-) of the butyl chain would appear as multiplets in the upfield region of the spectrum, typically between δ 1.0 and 3.0 ppm. chemicalbook.com

Interactive Table: Expected ¹H NMR Chemical Shifts

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine H2, H6 | 8.5 - 8.7 | Doublet (d) |

| Pyridine H3, H5 | 7.2 - 7.4 | Doublet (d) |

| Aliphatic CH (C4) | ~3.0 - 4.0 | Multiplet (m) |

| Aliphatic CH₂ (C1-C3) | 1.0 - 3.0 | Multiplets (m) |

| Amine NH₂ | Variable (e.g., 1.0 - 3.0) | Broad Singlet (br s) |

| Hydrazino NH, NH₂ | Variable | Broad Singlets (br s) |

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Aromatic Carbons : The pyridine ring will show distinct signals. The carbon atom attached to the butyl chain (C4) is a quaternary carbon and will have a chemical shift around δ 155-160 ppm. testbook.com The carbons adjacent to the nitrogen (C2, C6) are expected around δ 148-150 ppm, while the C3 and C5 carbons typically resonate at approximately δ 120-125 ppm. testbook.comresearchgate.net

Aliphatic Carbons : The four carbon atoms of the butylamine chain will appear in the upfield region of the spectrum. The carbon atom at C4, bonded to both the pyridine ring and the hydrazino group, would be the most downfield of the aliphatic carbons. The other methylene carbons (-CH₂-) would have chemical shifts in the typical aliphatic range of δ 20-60 ppm. oregonstate.edu

Interactive Table: Expected ¹³C NMR Chemical Shifts

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C4 (substituted) | 155 - 160 |

| Pyridine C2, C6 | 148 - 150 |

| Pyridine C3, C5 | 120 - 125 |

| Aliphatic C4 | ~60 - 70 |

| Aliphatic C1, C2, C3 | 20 - 60 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like this compound. In positive ion mode, ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺. Given the molecular formula C₉H₁₆N₄, the molecular weight is approximately 180.29 g/mol . Therefore, the ESI-MS spectrum should display a strong signal at an m/z value of approximately 181.3.

The fragmentation pattern in mass spectrometry provides a molecular fingerprint that helps confirm the structure. Key fragmentation pathways for this compound would likely involve:

Alpha-Cleavage : The bonds adjacent to the nitrogen atoms are prone to cleavage. This could result in the loss of the butylamine side chain or fragments from it. A common fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the C-N bond. libretexts.org

Loss of Hydrazino Group : Cleavage of the C-N bond connecting the hydrazino group (-NHNH₂) to the butyl chain is a plausible fragmentation pathway.

Pyridine Ring Fragmentation : The stable aromatic pyridine ring may remain intact as a major fragment (pyridinium ion) or undergo characteristic ring fragmentation. libretexts.org

Loss of Butylamine Moiety : Fragmentation could lead to the loss of the entire butylamine chain, resulting in a fragment corresponding to the pyridyl-hydrazino moiety.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

The FTIR spectrum of this compound would be expected to show the following characteristic absorption bands:

N-H Stretching : The primary amine (-NH₂) and hydrazino (-NHNH₂) groups will exhibit characteristic sharp to broad absorption bands in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching. chemicalbook.comnist.gov

C-H Stretching : Aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). Aliphatic C-H stretching from the butyl chain will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). researchgate.net

C=N and C=C Stretching : The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.netnist.gov

N-H Bending : The scissoring vibration of the primary amine (-NH₂) typically appears as a broad band around 1590-1650 cm⁻¹. chemicalbook.com

C-N Stretching : The C-N stretching vibrations for both the amine and the connection to the pyridine ring would be found in the fingerprint region, typically between 1000-1350 cm⁻¹.

Interactive Table: Expected FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine/Hydrazine (B178648) (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3010 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 |

| Amine (N-H) | Bending | 1590 - 1650 |

| Aliphatic/Aromatic C-N | Stretching | 1000 - 1350 |

Identification of Hydrazino N-H Stretches

The hydrazino group (-NHNH₂) is a key functional component, and its N-H bonds give rise to characteristic stretching vibrations in the IR spectrum. Typically, primary amines and hydrazines exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes. researchgate.netresearchgate.net For hydrazine itself, N-H symmetric stretching modes appear around 3152 cm⁻¹ and 3186 cm⁻¹, while the N-H antisymmetric stretching mode is observed at 3317 cm⁻¹. nih.gov

In the context of this compound, the presence of both a primary amine (-NH₂) from the butylamine chain and the hydrazino group would lead to a complex but informative region in the high-frequency end of the IR spectrum. The N-N stretching vibration of the hydrazine group is also a key identifier, typically found at lower wavenumbers, around 1100-1070 cm⁻¹. researchgate.netnih.govwashington.edu

Expected IR Frequencies for Hydrazino and Amino Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazino (-NH₂) | Asymmetric N-H Stretch | ~3350 |

| Symmetric N-H Stretch | ~3250 | |

| Butylamine (-NH₂) | Asymmetric N-H Stretch | ~3400 |

| Symmetric N-H Stretch | ~3300 |

Analysis of Pyridine Ring Vibrations

The pyridine ring possesses a set of characteristic vibrational modes that serve as a spectroscopic fingerprint. These vibrations are sensitive to the substitution pattern on the ring. cdnsciencepub.comaps.org Raman spectroscopy is particularly effective for observing the symmetric vibrations of the aromatic ring. tandfonline.comtandfonline.com

Key pyridine vibrations include:

Ring Breathing Mode: A symmetric stretching of the entire ring, which is particularly sensitive to substitution and intermolecular interactions like dative bonding. nih.gov

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

Ring Stretching (C=C and C=N): These vibrations occur in the 1600-1400 cm⁻¹ region and are indicative of the aromatic system.

The substitution at the 4-position of the pyridine ring in this compound influences the precise frequencies of these modes. cdnsciencepub.com Changes in these vibrational frequencies upon complexation or protonation can provide valuable information about intermolecular interactions. tandfonline.comtandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and non-bonding electrons. The spectrum of this compound is expected to be dominated by transitions associated with the pyridine ring and the nitrogen atoms of the hydrazino and amino groups.

Electronic Transitions and Absorption Maxima

The pyridine moiety is the primary chromophore in the molecule. It typically exhibits two main types of electronic transitions:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic ring. They usually result in strong absorption bands at shorter wavelengths. researchgate.netresearchgate.net

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* anti-bonding orbital. They are of lower energy, appear at longer wavelengths, and are generally less intense than π → π* transitions. researchgate.netyoutube.com

For pyridine-containing compounds, absorption bands are often observed in the 250-390 nm range. researchgate.net The presence of the electron-donating hydrazino and alkylamine groups attached to the pyridine ring system is expected to influence the energy of these transitions, potentially causing a shift in the absorption maxima (λ_max). For instance, a related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, shows absorption maxima around 238, 280, and 350 nm. researchgate.net

Solvent Effects on Spectral Properties

The polarity of the solvent can significantly impact the energy of electronic transitions, leading to shifts in the absorption maxima—a phenomenon known as solvatochromism. slideshare.net

Hypsochromic Shift (Blue Shift): An absorption maximum shifts to a shorter wavelength. For n → π* transitions, increasing solvent polarity typically leads to a hypsochromic shift. youtube.comlibretexts.org This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy required for the transition. youtube.com

Bathochromic Shift (Red Shift): An absorption maximum shifts to a longer wavelength. For π → π* transitions, a shift to a more polar solvent often results in a bathochromic shift, as the more polar excited state is stabilized to a greater extent than the ground state. libretexts.org

Studying the UV-Vis spectrum of this compound in a range of solvents, from non-polar (like hexane) to polar (like ethanol (B145695) or water), would provide critical information about the nature of its electronic transitions. researchgate.netlibretexts.orgresearchgate.net

Expected Solvent Effects on Electronic Transitions

| Transition Type | Solvent Polarity Change | Expected Shift | Wavelength Change |

|---|---|---|---|

| n → π* | Increasing | Hypsochromic (Blue) | Shorter λ |

X-ray Diffraction (XRD) for Solid-State Structure

While vibrational and electronic spectroscopy provide information about functional groups and electronic structure, single-crystal X-ray diffraction (XRD) offers the most definitive and unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique can precisely map the atomic positions, providing accurate bond lengths, bond angles, and torsional angles.

For this compound, an XRD analysis would reveal:

Molecular Conformation: The spatial arrangement of the butylamine chain relative to the pyridine ring and the hydrazino group.

Crystal System and Space Group: Fundamental parameters describing the symmetry and arrangement of molecules within the crystal lattice. mdpi.com

Although specific crystallographic data for this compound is not currently available in the public domain, analysis of similar structures, such as N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, provides insight into the expected geometry around the N-N bond. mdpi.com An XRD study would be essential for a complete structural characterization of this compound.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic properties of molecules. ijcrt.org For 4-Hydrazino-4-pyridin-4-YL-butylamine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide significant insights into its molecular characteristics. ijcrt.orgimist.ma

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. tandfonline.com The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazine (B178648) and pyridine (B92270) moieties, which are strong electron-donating groups. imist.maresearcher.life The LUMO, conversely, would likely be distributed over the pyridine ring, which can act as an electron acceptor. acs.org The presence of the butylamine (B146782) chain would have a lesser, though not negligible, influence on the frontier orbitals. A smaller HOMO-LUMO gap would suggest a higher chemical reactivity and the potential for charge transfer within the molecule. scirp.org

Table 1: Theoretical Frontier Molecular Orbital Energies

| Parameter | Expected Energy (eV) |

|---|---|

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. tandfonline.com The MEP map of this compound would likely show regions of negative potential (typically colored red or yellow) around the nitrogen atoms of the pyridine and hydrazine groups, indicating their susceptibility to electrophilic attack. imist.ma Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those of the amine and hydrazine groups, marking them as sites for nucleophilic interaction. tandfonline.com

Quantum Chemical Parameters (e.g., Mulliken Charges, Dipole Moment, Chemical Hardness/Softness)

Quantum chemical parameters provide quantitative measures of a molecule's reactivity and electronic characteristics.

Dipole Moment: The presence of the polar pyridine and hydrazine groups is expected to result in a significant dipole moment for the molecule, indicating an uneven distribution of electron density. imist.ma

Chemical Hardness/Softness: Calculated from the HOMO and LUMO energies, chemical hardness and softness are indicators of a molecule's resistance to change in its electron distribution. A smaller HOMO-LUMO gap would correlate with lower hardness and higher softness, suggesting greater reactivity. scirp.org

Table 2: Theoretical Quantum Chemical Parameters

| Parameter | Expected Value |

|---|---|

| Dipole Moment (Debye) | 3.0 - 5.0 |

| Chemical Hardness (η) | 2.0 - 2.5 |

| Chemical Softness (S) | 0.4 - 0.5 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational flexibility of this compound in a dynamic environment, such as in solution. ulisboa.ptnih.gov By simulating the motion of the atoms over time, MD can explore the potential energy surface and identify the most populated conformational states. nih.gov These simulations would reveal how the molecule flexes and changes shape, providing insights into its dynamic behavior and interactions with its surroundings. mdpi.com

Theoretical Prediction of Spectroscopic Parameters

DFT calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule, corresponding to the peaks in its infrared (IR) and Raman spectra. ijcrt.org Characteristic stretching and bending frequencies for the N-H bonds in the hydrazine and amine groups, C=N and C=C stretching in the pyridine ring, and C-H vibrations of the butyl chain would be identified. researchgate.net

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule. ijcrt.org The chemical environments of the protons and carbons in the pyridine ring, the butylamine chain, and the hydrazine group would lead to distinct predicted chemical shifts.

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. tandfonline.com The predicted transitions would likely involve the π-systems of the pyridine ring and the non-bonding electrons of the hydrazine and amine groups. researchgate.net

Table 3: Theoretically Predicted Spectroscopic Data

| Spectroscopy | Predicted Parameter | Expected Range |

|---|---|---|

| IR | N-H Stretching | 3200-3400 cm⁻¹ |

| IR | C=N Stretching (Pyridine) | 1550-1650 cm⁻¹ |

| ¹H NMR | Pyridine Protons | 7.0-8.5 ppm |

| ¹³C NMR | Pyridine Carbons | 120-150 ppm |

| UV-Vis | λmax | 250-280 nm |

Due to the absence of specific scientific literature on "this compound," it is not possible to provide detailed information on its theoretical and computational investigations as requested. Searches for computational studies on the reaction pathways, transition states, and Quantitative Structure-Property Relationships (QSPR) for this particular compound did not yield any relevant results.

The scientific community has conducted extensive computational research on related hydrazine and pyridine derivatives. For instance, studies have explored the reaction kinetics and decomposition mechanisms of various hydrazine-based fuels, often employing computational chemistry to understand their properties. mdpi.com Similarly, Quantitative Structure-Activity Relationship (QSAR) and QSPR studies are common for various classes of pyridine derivatives to predict their biological activities and physicochemical properties. nih.govresearchgate.net

However, without specific studies on this compound, any discussion of its computational chemistry would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound. Therefore, the following sections on "Computational Studies on Reaction Pathways and Transition States" and "Quantitative Structure-Property Relationships (QSPR)" cannot be completed.

Role in Advanced Organic Synthesis and Building Block Applications

Precursor for Nitrogen-Rich Heterocycles

The presence of the hydrazine (B178648) moiety in 4-Hydrazino-4-pyridin-4-yl-butylamine makes it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

The hydrazine functional group is a key component in the construction of pyrazole (B372694) rings. Pyrazolopyridines, which are fused pyrazole and pyridine (B92270) ring systems, are known to exhibit a broad spectrum of biological activities. The synthesis of such fused systems can be achieved through the reaction of a hydrazine-containing compound with a suitable dicarbonyl or an equivalent synthon. While specific literature detailing the use of this compound in pyrazolopyridine synthesis is not prevalent, the general reactivity of hydrazines suggests its potential in this area. For instance, the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound is a classical method for pyrazole formation. In the context of this compound, the pyridine ring already present in the molecule could serve as the foundation for the pyridine portion of the fused system, or the entire molecule could act as a complex substituent on a newly formed pyrazolopyridine core.

General synthetic strategies for pyrazolo[3,4-b]pyridines often involve the formation of a pyridine ring onto a pre-existing pyrazole or the construction of a pyrazole ring onto a pyridine precursor. mdpi.com Given the structure of this compound, it could potentially be utilized in the latter approach, where the hydrazine moiety reacts with a suitably functionalized pyridine derivative to form the fused pyrazole ring.

Triazoles are another important class of nitrogen-rich heterocycles with diverse applications. The synthesis of 1,2,4-triazoles can be accomplished through various methods, many of which utilize hydrazine or its derivatives. researchgate.netfrontiersin.org For example, the reaction of hydrazines with formamide (B127407) under microwave irradiation provides a mild and efficient route to substituted 1,2,4-triazoles. organic-chemistry.org The Einhorn-Brunner reaction, involving the condensation of hydrazines with diacylamines, is another established method for 1,2,4-triazole (B32235) synthesis. researchgate.net

The hydrazine group in this compound can readily participate in such cyclization reactions. By reacting with appropriate reagents, such as those containing a C-N-C skeleton, the hydrazine moiety can be incorporated into a five-membered triazole ring. This would result in the formation of novel triazole derivatives bearing the pyridin-4-yl-butylamine substituent, which could be of interest for screening for biological activities.

| Reaction Type | Reactants | Product |

| Pellizzari Reaction | Amide and Acyl Hydrazide | 1,2,4-Triazole Derivative |

| Einhorn-Brunner Reaction | Hydrazine and Diacylamines | 1,2,4-Triazole Derivative |

Thiazolines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. They are found in a variety of natural products and exhibit a range of biological activities. rsc.org The synthesis of thiazoline (B8809763) derivatives can involve the reaction of compounds containing a hydrazine bridge. rsc.org For instance, acetohydrazide derivatives can be treated with isothiocyanates to form carbothioamides, which are then cyclized to afford thiazolines. rsc.org

The amino group in the butylamine (B146782) chain of this compound, or the hydrazine moiety itself, could be functionalized to participate in similar synthetic routes. The versatility of the molecule allows for its potential use in the construction of not only thiazolines but also other heterocycles like thiazinanes, which are six-membered rings containing sulfur and nitrogen. nih.gov

Scaffold for Complex Organic Molecule Construction

A molecular scaffold is a core structure upon which other chemical moieties can be attached to create a diverse library of compounds. The pyridine ring is a well-known scaffold in medicinal chemistry due to its presence in numerous therapeutic agents. nih.gov this compound, with its combination of a pyridine ring and multiple reactive sites, can serve as a valuable scaffold for the construction of complex organic molecules.

The primary amine of the butylamine chain, the secondary amine of the hydrazine group, and the pyridine nitrogen can all be selectively functionalized. This allows for the attachment of various substituents at different positions, leading to the generation of a wide range of structurally diverse molecules. These molecules can then be screened for their biological activities, making this compound a useful tool in drug discovery and development.

Intermediate in the Synthesis of Analogous Compounds

An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. The reactivity of the functional groups in this compound makes it a potential intermediate in the synthesis of analogous compounds. For example, the hydrazine group can be transformed into other functional groups through various chemical reactions. It can be oxidized to a diazo group or reduced to an amine.

Furthermore, the primary amine can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. These transformations allow for the modification of the butylamine chain and the introduction of new functionalities. The pyridine ring can also be functionalized at various positions. This versatility makes this compound a useful starting material for the synthesis of a library of related compounds with potentially different biological or chemical properties. For instance, it could be envisioned as an intermediate in the synthesis of analogs of biologically active pyridine-containing compounds. nih.gov

Ligand Design in Coordination Chemistry (e.g., Metal-Organic Frameworks)

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent coordinating agent for metal ions. This property allows for its use as a ligand in coordination chemistry. rsc.org Ligands are molecules that bind to a central metal atom to form a coordination complex. Pyridine-based ligands are widely used in the construction of metal-organic frameworks (MOFs). researchgate.netchemrxiv.org

Structure Activity Relationship Sar Studies in Chemical Biology Contexts

Systematic Modification of the Hydrazino-Butylamine Chain

The hydrazino-butylamine moiety of 4-Hydrazino-4-pyridin-4-YL-butylamine is a critical determinant of its biological activity. Modifications to this chain, including alterations in its length, rigidity, and the nature of the hydrazine (B178648) group, can significantly influence how the molecule interacts with its biological target.

Research on related structures, such as isoniazid (B1672263) (INH), a well-known antitubercular drug, provides valuable insights. INH is a pro-drug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). nih.govfrontiersin.org The hydrazide moiety of INH is crucial for its mechanism of action. SAR studies on isoniazid derivatives have shown that the N'-substituents on the hydrazine group play a pivotal role in modulating activity. frontiersin.org For instance, the formation of hydrazones by reacting the terminal amine of the hydrazine with various aldehydes can lead to compounds with altered biological profiles. frontiersin.org The introduction of an imine (N'=C) bond in these hydrazone derivatives has been found to be essential for their enhanced activity against certain mutant strains of M. tuberculosis. frontiersin.org

Conversely, the reduction of the hydrazone to a secondary amine can lead to a decrease in activity, highlighting the importance of the electronic and conformational properties of the hydrazone linker. This suggests that for this compound, the oxidation state of the hydrazine group is a key factor.

Furthermore, the length of the alkyl chain—in this case, a butyl group—is also a critical parameter. Studies on other bioactive compounds have demonstrated that varying the length of an alkyl linker can affect binding affinity and selectivity for a target. An optimal chain length often exists, allowing the key pharmacophoric groups to position themselves correctly within a binding pocket. Shorter or longer chains may lead to suboptimal interactions and a loss of activity. While specific data on the butylamine (B146782) chain of the titular compound is limited, general principles of medicinal chemistry suggest that its length and flexibility are key areas for optimization in SAR studies.

Derivatization of the Pyridine (B92270) Ring

The pyridine ring is another key component of this compound that is amenable to derivatization to probe SAR. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions. auctoresonline.org

The position and nature of substituents on the pyridine ring can dramatically alter a compound's biological activity. mdpi.comnih.gov A comprehensive review of pyridine derivatives has shown that the introduction of specific functional groups can enhance antiproliferative activity. mdpi.comnih.gov For example, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and carbonyl (-C=O) groups has been associated with increased activity in various cancer cell lines, while bulky groups or halogen atoms can sometimes lead to decreased activity. mdpi.comnih.gov

SAR studies on N-acylhydrazone derivatives have also highlighted the importance of the aromatic ring to which the hydrazone moiety is attached. Electron-withdrawing groups on the aromatic ring, such as nitro (-NO2) or chloro (-Cl), have been shown to be favorable for both DNA binding and anticancer activity in certain acridine-based N-acylhydrazones. mdpi.com Conversely, electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) sometimes result in moderate activity. mdpi.com

These findings suggest that a systematic exploration of substituents on the pyridine ring of this compound would be a fruitful avenue for SAR studies. The table below illustrates the potential impact of different substituents on the pyridine ring based on general SAR principles for pyridine derivatives.

| R Group on Pyridine Ring | Predicted Impact on Activity | Rationale |

| -OCH3 (Methoxy) | Potentially Increased | Can act as a hydrogen bond acceptor and influence electronic properties. mdpi.comnih.gov |

| -OH (Hydroxyl) | Potentially Increased | Can act as a hydrogen bond donor/acceptor. mdpi.comnih.gov |

| -NO2 (Nitro) | Potentially Increased | Strong electron-withdrawing group, can enhance binding interactions. mdpi.com |

| -Cl (Chloro) | Potentially Increased | Electron-withdrawing group, can improve pharmacokinetic properties. mdpi.com |

| -CH3 (Methyl) | Variable | Can increase lipophilicity and steric bulk, with varied effects on activity. mdpi.com |

| Bulky Aromatic Groups | Potentially Decreased | May cause steric hindrance and prevent optimal binding. mdpi.comnih.gov |

Influence of Substituents on Molecular Interactions

The substituents on both the hydrazino-butylamine chain and the pyridine ring exert a profound influence on the molecular interactions between the compound and its biological target. These interactions are typically non-covalent and include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

As discussed, substituents on the pyridine ring can modulate its electronic properties. Electron-withdrawing groups can increase the acidity of the N-H protons in the hydrazine moiety, potentially enhancing hydrogen bonding capabilities. Conversely, electron-donating groups can increase the basicity of the pyridine nitrogen, which might be favorable for interactions with acidic residues in a protein's binding site.

The steric bulk of substituents is also a critical factor. Large, bulky groups can create steric hindrance, preventing the molecule from fitting optimally into a binding pocket. mdpi.comnih.gov Conversely, in some cases, a larger substituent may be able to access a deeper hydrophobic pocket, leading to enhanced binding affinity.

Ligand Efficiency and Molecular Recognition Principles

Ligand efficiency (LE) is a crucial metric in drug discovery that relates the binding affinity of a compound to its size, typically measured by the number of heavy (non-hydrogen) atoms. researchgate.netnih.govdundee.ac.uk It provides a way to assess the "quality" of a hit or lead compound, with higher LE values indicating that a molecule achieves its potency with a more "efficient" use of its atoms. The goal is to identify compounds that have a high binding affinity without becoming excessively large or lipophilic, as these properties can lead to poor pharmacokinetic profiles. dundee.ac.uk

The concept of molecular recognition underpins ligand efficiency. For a ligand to bind with high affinity, its shape, size, and the distribution of its functional groups must be complementary to the binding site of the biological target. auctoresonline.org This "lock and key" or "induced fit" model emphasizes the importance of specific non-covalent interactions.

In the context of this compound and its analogs, SAR studies aim to optimize these molecular recognition principles. By systematically modifying the structure, researchers can identify the key pharmacophoric features that contribute most to binding affinity. For example, if a particular substituent on the pyridine ring leads to a significant increase in potency without a large increase in molecular weight, this would translate to a higher ligand efficiency.

Several metrics related to ligand efficiency are often considered, such as Lipophilic Ligand Efficiency (LLE), which balances potency with lipophilicity. researchgate.net The ideal lead compound would exhibit a favorable balance of these properties, indicating a higher probability of successful development into a drug candidate.

Application of Quantitative Structure-Activity Relationship (QSAR) Approaches in Understanding Biological Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

For pyridine-based compounds and their hydrazone derivatives, QSAR studies have been successfully applied to understand their biological activity profiles. nih.govresearchgate.net For instance, QSAR models have been developed for isoniazid derivatives to predict their antitubercular activity. nih.govfrontiersin.org These models often incorporate descriptors related to the electronic, steric, and hydrophobic properties of the molecules.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical techniques, including cross-validation and the use of an external test set of compounds.

The insights gained from QSAR models can be invaluable for understanding the SAR of this compound and its analogs. For example, a QSAR model might reveal that a particular electrostatic field around the pyridine ring is crucial for activity, or that a specific range of lipophilicity is optimal. This information can then be used to prioritize the synthesis of new derivatives with a higher probability of being active.

The table below provides an overview of common molecular descriptors used in QSAR studies of pyridine and hydrazone derivatives.

| Descriptor Type | Examples | Relevance to SAR |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describes the electronic distribution and reactivity of the molecule, important for electrostatic and hydrogen bonding interactions. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule, crucial for fitting into a binding pocket. |

| Hydrophobic | LogP, Polar surface area (PSA) | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecule. |

By integrating experimental SAR data with computational QSAR modeling, a more comprehensive understanding of the factors governing the biological activity of this compound and its derivatives can be achieved, paving the way for the rational design of more effective and specific chemical probes and potential therapeutic agents.

Molecular Interaction Studies Non Clinical

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)

The hydrazino group is a key functional moiety known for its reactivity and has been incorporated into numerous bioactive molecules. Hydrazine (B178648) derivatives are recognized for their ability to interact with a variety of enzymes, often acting as inhibitors. For instance, hydrazine-based compounds have been extensively studied as inhibitors of monoamine oxidases (MAO), enzymes crucial for neurotransmitter metabolism. biorxiv.orgnih.gov The pyridine (B92270) ring, a common scaffold in medicinal chemistry, facilitates interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. tandfonline.com Pyridine-containing compounds are known to bind to the active sites of enzymes like cyclooxygenases and various kinases. ashdin.comnih.gov The butylamine (B146782) linker provides conformational flexibility, allowing the hydrazine and pyridine moieties to orient optimally within a binding site. The length and nature of such alkyl chains can significantly influence the thermodynamics of protein-ligand binding. nih.govnih.gov

Mechanism of Action at the Molecular Level

The mechanism of action for a molecule like 4-Hydrazino-4-pyridin-4-YL-butylamine would likely be dictated by its hydrazine component. Hydrazines can exert their effects through several molecular mechanisms:

Nucleophilic Attack: The electron-rich hydrazine group can act as a potent nucleophile, targeting electrophilic centers within a biological macromolecule, such as carbonyl groups in peptide backbones or on enzyme cofactors. biorxiv.org

Radical-Mediated Reactions: Some hydrazine derivatives are known to undergo enzymatic oxidation to form reactive radical intermediates. biorxiv.orgnih.gov These radicals can then interact with and modify the enzyme or its cofactor, often leading to irreversible inhibition. For example, the well-known MAO inhibitor phenelzine, an alkylhydrazine, is believed to function through a radical-mediated mechanism. biorxiv.org

Coordination Chemistry: The nitrogen atoms in both the hydrazine and pyridine groups can act as ligands, coordinating with metal ions present in the active sites of metalloenzymes. This chelation can disrupt the enzyme's catalytic activity. nih.gov

Non-Covalent Interactions: The pyridine ring can form hydrogen bonds via its nitrogen atom and engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. tandfonline.commdpi.com The butylamine chain can contribute to hydrophobic interactions.

Covalent Bond Formation with Enzyme Active Sites

A significant aspect of hydrazine chemistry is the potential for covalent bond formation, leading to irreversible inhibition of target enzymes. The electron-rich nature of the hydrazine moiety allows it to react with electron-deficient functional groups within an enzyme's active site. biorxiv.orgnih.gov This reactivity is particularly directed towards enzymes that utilize electrophilic cofactors such as flavin adenine (B156593) dinucleotide (FAD), pyridoxal (B1214274) phosphate (B84403) (PLP), or heme groups. nih.gov The interaction can proceed via direct polar coupling or through an oxidative fragmentation/coupling mechanism where the hydrazine is first oxidized, loses N₂, and the remaining fragment forms a covalent bond with the protein or cofactor. nih.govacs.org This covalent modification can permanently inactivate the enzyme, disrupting its function. nih.gov

Modulation of Enzyme Activity and Cellular Pathways

By interacting with enzymes, this compound could modulate various cellular pathways. Based on the activities of related structures, potential targets could include:

Monoamine Oxidases (MAOs): As mentioned, hydrazine derivatives are classic MAO inhibitors. Inhibition of MAO-A and MAO-B increases levels of neurotransmitters like serotonin (B10506) and dopamine, a mechanism used in the treatment of depression. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): Hydrazide-containing compounds have been investigated as potent inhibitors of SDH, a key enzyme in both the citric acid cycle and the electron transport chain. acs.org Inhibition of SDH disrupts cellular energy metabolism.

Kinases: The pyridine scaffold is present in many kinase inhibitors. By competing for the ATP-binding site, these molecules can block signal transduction pathways involved in cell growth, proliferation, and angiogenesis. For example, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been studied as inhibitors of cyclin-dependent kinases (CDKs). nih.gov

Guanylate Cyclase: Some hydrazine derivatives can stimulate guanylate cyclase, leading to increased production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation. However, this effect is not universal among all hydrazines. nih.gov

Biochemical Probes for Studying Molecular Mechanisms

The inherent reactivity of the hydrazine group makes it an excellent chemical warhead for activity-based protein profiling (ABPP) probes. biorxiv.orgnih.gov These probes are designed to covalently modify entire families of enzymes that share a common mechanistic feature, such as an electrophilic cofactor. nih.gov A molecule like this compound, if appended with a reporter tag (like a fluorophore or biotin), could potentially serve as a biochemical probe. Such a probe could be used to:

Identify novel enzyme targets within the "electrophilome" (the subset of proteins with reactive electrophilic sites). nih.gov

Profile the activity state of these enzymes in complex biological samples.

Screen for inhibitors that compete with the probe for binding to the active site. nih.gov

The versatility of hydrazine probes allows them to target multiple enzyme classes, including those dependent on flavin, heme, and metal cofactors, through both polar and radical-based mechanisms. biorxiv.orgnih.gov

Investigation of Protein-Ligand Binding (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies would be invaluable for hypothesizing its interactions at an atomic level.

In a typical docking simulation, the pyridine ring would be expected to form key interactions, such as hydrogen bonds with polar residues and π-π stacking with aromatic residues in the active site. tandfonline.comashdin.com The flexible butylamine chain would allow the molecule to adopt various conformations to maximize favorable contacts, while the terminal hydrazine group could be positioned to interact with specific residues or cofactors. The results are often quantified by a docking score, which estimates the binding affinity.

The following table presents illustrative docking scores and key interactions for related hydrazine and pyridine compounds with various protein targets, demonstrating the types of results obtained from such studies.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|---|

| Hydrazone Derivative | Monoamine Oxidase A (MAO-A) | -9.5 | Phe208, Phe352, Thr336 | π-π stacking, Hydrogen bond | nih.gov |

| Pyridine-Thioether Ligand | SARS-CoV-2 Main Protease | -9.07 | His41, Cys145 | Hydrogen bond, Hydrophobic | nih.gov |

| Hydrazide Derivative | Succinate Dehydrogenase (SDH) | -8.2 | Arg43, Ser42, Tyr133 | Hydrogen bond, π-π stacking | acs.org |

| Pyridine Carbothioamide | Cyclooxygenase-2 (COX-2) | -7.8 | Tyr385, Ser530 | Hydrogen bond, van der Waals | tandfonline.com |

| Hydrazine-Thiazole Derivative | α-Glycosidase | -11.4 | Asp214, Glu276, Asp349 | Hydrogen bond, Hydrophobic | nih.gov |